molecular formula C17H18N2O3S B15281287 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B15281287
M. Wt: 330.4 g/mol
InChI Key: NUCQLPRTLUXJGN-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylaniline with ethyl 2-chloro-2-oxoacetate to form an intermediate, which is then reacted with 2-(methylthio)nicotinic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the aromatic ring or ester moiety.

Scientific Research Applications

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: A precursor in the synthesis of the compound, known for its use in dye and pesticide production.

    2-(Methylthio)nicotinic Acid: Another precursor, used in the synthesis of various pharmaceuticals.

    Thiophene Derivatives: Compounds with similar sulfur-containing heterocyclic structures, known for their diverse pharmacological properties.

Uniqueness

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of aromatic and heterocyclic components, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O3S/c1-11-6-7-14(12(2)9-11)19-15(20)10-22-17(21)13-5-4-8-18-16(13)23-3/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

NUCQLPRTLUXJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)C

Origin of Product

United States

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